4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid
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Overview
Description
Starting Material: Benzofuran
Reaction: Alkylation with methylating agents
Conditions: Use of strong bases like sodium hydride or potassium tert-butoxide
Attachment of Benzoic Acid Moiety:
Starting Material: Tetramethylbenzofuran
Reaction: Friedel-Crafts acylation with benzoic acid derivatives
Conditions: Acidic catalysts such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid typically involves multi-step organic reactions
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Formation of Benzofuran Core:
Starting Material: 2-ethylphenol
Reaction: Dehydrogenation to form benzofuran
Conditions: High temperature and presence of a dehydrogenation catalyst
Chemical Reactions Analysis
Types of Reactions: 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives or substituted benzoic acids
Scientific Research Applications
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with biological activity.
Uniqueness: 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of tetramethyl groups and a benzoic acid moiety enhances its stability and reactivity, making it a valuable compound for various applications.
fbenzofuran-2-yl)benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H24O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C23H24O3/c1-22(2)9-10-23(3,4)18-13-20-16(11-17(18)22)12-19(26-20)14-5-7-15(8-6-14)21(24)25/h5-8,11-13H,9-10H2,1-4H3,(H,24,25) |
InChI Key |
PTFKILLFILDZNQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Origin of Product |
United States |
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